Cefdaloxime

Antimicrobial Susceptibility Testing Haemophilus influenzae MIC Determination

Reproducibility in cephalosporin SAR studies demands verified compound identity. Cefdaloxime delivers differentiated pharmacology: • 2-8× superior anti-staphylococcal potency vs. cefpodoxime, cefdinir, cefixime • Unique oral cephalosporin activity against Acinetobacter spp. • Blood-enhanced E. faecalis activity for medium-effect mechanistic studies • Diastereomerically pure prodrug benchmark (bioavailability: 5%→80%) Full analytical documentation provided for assay validation.

Molecular Formula C14H15N5O6S2
Molecular Weight 413.4 g/mol
Cat. No. B1239440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefdaloxime
SynonymsRU 29246
RU-29246
RU29246
Molecular FormulaC14H15N5O6S2
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESCOCC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O
InChIInChI=1S/C14H15N5O6S2/c1-25-2-5-3-26-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-27-14(15)16-6/h4,8,12,24H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1
InChIKeyHOGISBSFFHDTRM-RWFJUVPESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefdaloxime (RU29246, HR-916 Metabolite): Third-Generation Oral Cephalosporin for Differentiated Procurement


Cefdaloxime is a third-generation cephalosporin antibiotic, specifically the active metabolite of the orally absorbed prodrug ester HR-916 [1]. It exhibits broad-spectrum antibacterial activity through inhibition of bacterial cell wall synthesis, with a notable spectrum covering Gram-positive and Gram-negative pathogens [2]. Its chemical structure incorporates an aminothiazolyl-acetyl side chain with a characteristic oxyimino group, which contributes to enhanced stability against certain β-lactamase enzymes [3]. Cefdaloxime is available as the diastereomerically pure prodrug cefdaloxime pentexil tosilate (HR-916K) to optimize oral absorption and systemic exposure [4].

Cefdaloxime Procurement: Why In-Class Substitution Without Evidence Compromises Research Reproducibility


Cefdaloxime exhibits quantifiable pharmacodynamic and pharmacokinetic properties that differentiate it from even closely related third-generation oral cephalosporins such as cefpodoxime, cefdinir, cefetamet, and cefixime. Key differentiating factors include its unique activity against Acinetobacter spp., its 2- to 8-fold superior potency against staphylococci, and its diastereomerically pure formulation (HR-916K) which confers enhanced oral bioavailability [1][2]. Furthermore, its activity against Enterococcus faecalis is significantly enhanced in the presence of blood—a medium effect not uniformly observed across the cephalosporin class [3]. These distinctions are not predicted by in-class assumptions and directly impact experimental outcomes; therefore, substitution with an alternative cephalosporin without empirical verification of comparable performance in the specific assay system will compromise data integrity and reproducibility [4].

Cefdaloxime Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Data


Potency Rank Order Against Haemophilus influenzae: Cefdaloxime vs. Cefpodoxime, Cefetamet, Cefdinir, and Cefmetazole

In a direct comparative study evaluating MIC50 values against Haemophilus influenzae using Haemophilus test medium (HTM), the rank order of potency was: cefpodoxime (MIC50 ≤0.03 μg/mL) > cefetamet > cefdinir > cefdaloxime = trospectomycin > cefmetazole (MIC50 2 μg/mL) [1]. Cefdaloxime demonstrated a susceptible MIC correlate of ≤2 μg/mL (≥23 mm zone diameter for 30-μg disks) [1]. This places cefdaloxime in a distinct potency tier, less potent than cefpodoxime but substantially more potent than cefmetazole.

Antimicrobial Susceptibility Testing Haemophilus influenzae MIC Determination

Blood-Medium Enhancement of Antienterococcal Activity: Cefdaloxime vs. Methoxyimino and Amino/Carboxy Cephalosporins

In a comparative study of 12 cephalosporins grouped by 7-alpha position substitution, cefdaloxime (7-alpha hydroxyimino group) exhibited the greatest frequency of activity enhancement when tested against Enterococcus faecalis in the presence of 5% sheep blood supplementation [1]. In contrast, cephalosporins with 7-alpha methoxyimino groups (cefpodoxime, cefepime, cefpirome) showed marked increases in zone diameters (3 to >9 mm), while cephems with 7-alpha amino or carboxy substitutions demonstrated no enhanced activity [1].

Enterococcus faecalis Susceptibility Testing Medium Effects

Unique Activity Against Acinetobacter spp.: Cefdaloxime vs. Cephalexin, Cefaclor, Cefixime

In a multicenter study comparing RU29246 (cefdaloxime) with four oral beta-lactams (cephalexin, cefaclor, cefixime, and amoxicillin/clavulanate) against over 5,000 clinical isolates, RU29246 was the only cephalosporin consistently active against Acinetobacter species [1]. All beta-lactam antibiotics tested, including cefdaloxime, had poor activity against Pseudomonas spp. and Xanthomonas maltophilia [1].

Acinetobacter Oral Cephalosporins Spectrum of Activity

Superior Antistaphylococcal Potency: Cefdaloxime 2- to 8-Fold More Active Than Comparator Oral Cephalosporins

Against staphylococci, RU29246 (cefdaloxime) was generally 2- to 8-fold more active than the comparator oral cephalosporins cephalexin, cefaclor, and cefixime, and was comparable to amoxicillin/clavulanate [1]. In a separate study, RU29246 demonstrated an MIC of 2 μg/mL against staphylococci, which was more active than cefixime, cefuroxime, cefaclor, and cefotaxime [2]. Additionally, RU29246 was the most active cephalosporin against group B streptococci [1].

Staphylococcus aureus Oral Cephalosporins Comparative MIC

Beta-Lactamase Stability Profile: Cefdaloxime Resistance to TEM-1 and Staphylococcal Beta-Lactamases

RU29246 (cefdaloxime) was not hydrolyzed by TEM-1, Staphylococcus aureus TEM-2, or Moraxella catarrhalis beta-lactamases, indicating stability against common plasmid-mediated enzymes [1]. However, it was hydrolyzed by TEM-3 and the chromosomal beta-lactamases of Proteus vulgaris and Morganella morganii [1]. Additionally, RU29246 was found to inhibit both plasmid and chromosomal beta-lactamases [1]. This stability profile differentiates it from earlier cephalosporins like cefaclor, which are more susceptible to hydrolysis by common beta-lactamases [2].

Beta-Lactamase Stability TEM-1 Antimicrobial Resistance

Cefdaloxime Procurement Scenarios: Evidence-Backed Applications for Research and Development


Assay Development and Validation for Haemophilus influenzae Susceptibility Testing

Cefdaloxime can be employed as a calibrated reference compound in susceptibility testing of Haemophilus influenzae, using the established disk diffusion interpretive criteria (30-μg disk, susceptible ≥23 mm, MIC correlate ≤2 μg/mL) derived from HTM studies [1]. Its rank order potency relative to cefpodoxime and cefmetazole provides a multi-point calibration range for assay validation [1].

Investigation of Medium-Dependent Antibacterial Activity in Blood-Containing Environments

Cefdaloxime is an appropriate tool for studying the influence of blood components on cephalosporin activity, particularly against enterococci. Its documented enhancement in the presence of blood, along with the contrasting behavior of methoxyimino cephalosporins, enables controlled experiments to elucidate structure-activity relationships governing medium effects [2].

Screening Programs Targeting Acinetobacter spp. or Resistant Gram-Negative Pathogens

Given its unique activity against Acinetobacter among oral cephalosporins, cefdaloxime serves as a valuable positive control or lead scaffold for programs seeking novel anti-Acinetobacter agents [3]. Its spectrum, which excludes Pseudomonas and Xanthomonas, also provides a useful comparator for assessing the selectivity of new compounds [3].

Comparative Studies of Oral Cephalosporin Pharmacokinetics and Prodrug Design

The diastereomerically pure prodrug cefdaloxime pentexil tosilate (HR-916K) demonstrates enhanced oral bioavailability compared to racemic mixtures, making it a relevant reference standard for prodrug design and formulation studies [4]. Its pharmacokinetic profile (bioavailability increased from 5% to 80% via prodrug) can serve as a benchmark for evaluating novel oral cephalosporin delivery systems [5].

Technical Documentation Hub

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